

"physicochemical differences between methyl and ethyl benzoates"

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Compound of Interest

Compound Name: Methyl 4-ethylbenzoate

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A Comprehensive Physicochemical and In Vitro Comparison of Methyl Benzoate and Ethyl Benzoate for Pharmaceutical Research

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties and biological interactions of ester compounds is paramount. Methyl benzoate and ethyl benzoate, two closely related aromatic esters, are frequently encountered as intermediates in organic synthesis and as components in various formulations. While structurally similar, their minor difference—a single methylene group—imparts distinct characteristics that can influence their behavior in both chemical and biological systems. This guide provides an objective comparison of their key physicochemical properties and in vitro cytotoxicity, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical characteristics of methyl and ethyl benzoate are summarized below. These properties are crucial for predicting their solubility, reactivity, and pharmacokinetic profiles.

Property	Methyl Benzoate	Ethyl Benzoate
Molecular Formula	C ₈ H ₈ O ₂	C ₉ H ₁₀ O ₂
Molecular Weight	136.15 g/mol [1][2]	150.17 g/mol [3][4]
Appearance	Colorless liquid[1][5]	Colorless liquid[4][6]
Odor	Pleasant, fruity[1][2]	Sweet, fruity, reminiscent of wintergreen[4]
Melting Point	-12.5 °C[1]	-34 °C[4]
Boiling Point	199.6 °C[1]	211-213 °C[4]
Density	1.0837 g/cm ³ [1]	1.050 g/cm ³ [4]
Refractive Index (n _D)	1.5164[1]	1.505[4]
Water Solubility	Poorly soluble[1]	Almost insoluble[4]
Organic Solvent Miscibility	Miscible with organic solvents[1]	Miscible with most organic solvents[4]

Comparative In Vitro Cytotoxicity

A study comparing the cytotoxicity of methyl benzoate (MB), ethyl benzoate (EB), and vinyl benzoate (VB) in cultured human cell lines (HEK293 and SH-SY5Y) revealed differences in their toxic potential. The lethal concentration 50 (LC₅₀), the concentration at which 50% of cells are killed, was determined for each compound. The results indicated that methyl benzoate was the least toxic of the three.[7]

Compound	Cell Line	LC ₅₀ (mM)
Methyl Benzoate	HEK293	~10
SH-SY5Y	~11	
Ethyl Benzoate	HEK293	~7
SH-SY5Y	~8	

Comparative Metabolic Stability

A study on the hydrolytic stability of a series of homologous esters in rat plasma and rat liver microsomes provided insights into the metabolic fate of methyl and ethyl benzoate. The half-life ($t_{1/2}$) of each compound was determined, indicating its stability against enzymatic hydrolysis. In rat plasma, methyl benzoate showed greater stability than ethyl benzoate.[8] Conversely, in rat liver microsomes, ethyl benzoate was slightly more stable.[8]

Compound	Hydrolysis $t_{1/2}$ (min) in Rat Plasma	Hydrolysis $t_{1/2}$ (min) in Rat Liver Microsomes
Methyl Benzoate	36[8]	15[8]
Ethyl Benzoate	17[8]	12[8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and biological parameters are outlined below.

Determination of Melting and Boiling Points

Apparatus: Thiele tube or a digital melting/boiling point apparatus.

Procedure for Melting Point:

- A small, finely powdered sample of the solidified compound is packed into a capillary tube.
- The capillary tube is attached to a thermometer.
- The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or in the heating block of a digital apparatus.
- The sample is heated slowly and evenly.
- The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.

Procedure for Boiling Point (Capillary Method):

- A small amount of the liquid is placed in a test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The test tube is attached to a thermometer and heated in a Thiele tube.
- As the liquid heats, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

Procedure:

- The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.
- The container is filled with a known volume of the liquid.
- The mass of the container with the liquid is measured.
- The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

Apparatus: Abbe refractometer.

Procedure:

- The refractometer is calibrated using a standard sample with a known refractive index.
- A few drops of the liquid sample are placed on the prism of the refractometer.
- The prism is closed, and the light source is adjusted.

- The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read from the scale.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

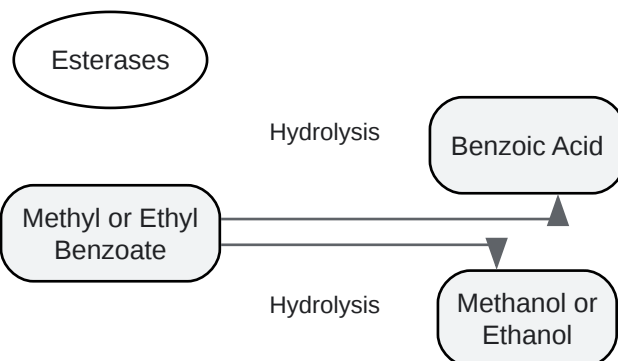
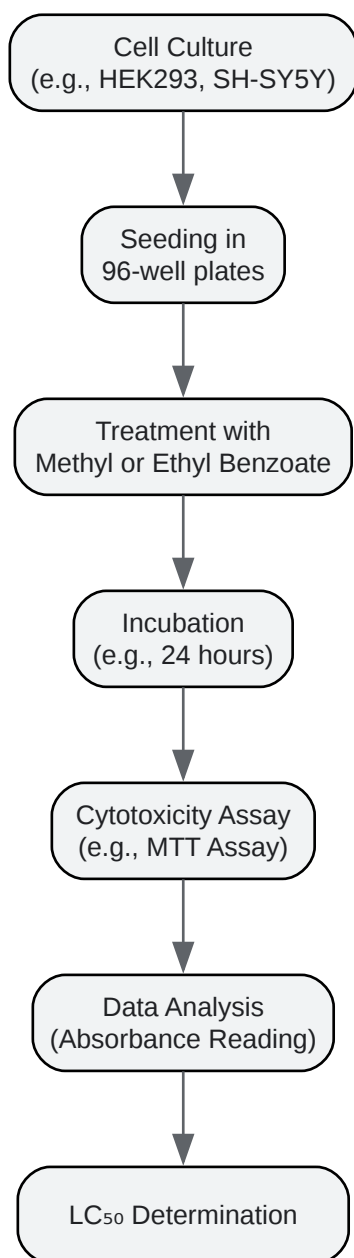
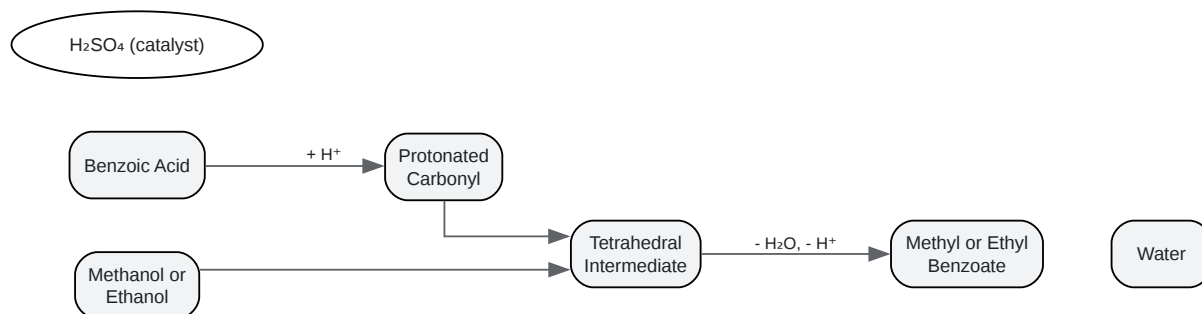
Procedure:

- Human cell lines (e.g., HEK293, SH-SY5Y) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of methyl benzoate or ethyl benzoate for a specified period (e.g., 24 hours).
- After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plates are incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Cell viability is calculated as a percentage of the control (untreated) cells, and the LC_{50} is determined from the dose-response curve.

Synthesis and Metabolic Pathways

Fischer-Speier Esterification

Both methyl and ethyl benzoate are commonly synthesized via the Fischer-Speier esterification, an acid-catalyzed reaction between benzoic acid and the corresponding alcohol (methanol or ethanol).^{[4][9]}



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